molecular formula C11H10O3S B11780416 Methyl3-methoxybenzo[b]thiophene-7-carboxylate

Methyl3-methoxybenzo[b]thiophene-7-carboxylate

Cat. No.: B11780416
M. Wt: 222.26 g/mol
InChI Key: WOYPLOPHVYVMKG-UHFFFAOYSA-N
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Description

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both methoxy and carboxylate groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-alkynylthiophene, in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 3-methoxy-1-benzothiophene-7-carboxylate

InChI

InChI=1S/C11H10O3S/c1-13-9-6-15-10-7(9)4-3-5-8(10)11(12)14-2/h3-6H,1-2H3

InChI Key

WOYPLOPHVYVMKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC2=C1C=CC=C2C(=O)OC

Origin of Product

United States

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